molecular formula C17H25NO2 B025349 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane CAS No. 93413-70-8

5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane

Cat. No. B025349
CAS RN: 93413-70-8
M. Wt: 275.4 g/mol
InChI Key: LAMCFGHHGFIVSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spirocyclic compounds similar to 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane often involves intricate strategies to construct the spiro linkage effectively. One approach for synthesizing the 1-azaspiro[5.5]undecane skeleton, characteristic of certain alkaloids, is through a one-step synthesis from linear substrates via Hg(OTf)2-catalyzed cycloisomerization, showcasing the efficiency of mercury catalysis in spirocyclic compound formation (Matsumura et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds within the 1-oxa-3-azaspiro[5.5]undecane family, including those with methoxyphenyl substituents, is often analyzed through techniques such as X-ray diffraction. For example, the structure of a related compound, methyl 4-methyl-3,5-dioxo-1-phenyl-2-oxaspiro[5.5]undecane-4-carboxylate, revealed that phenyl and methoxycarbonyl substituents occupy equatorial positions on the dioxopyran ring, adopting a twist boat conformation (Kirillov et al., 2010).

Chemical Reactions and Properties

Spirocyclic compounds like 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane can participate in various chemical reactions due to their unique structural features. The presence of the azaspiro skeleton allows for reactions such as cycloisomerization, as well as interactions with different reagents to form new compounds. An example is the asymmetric electrochemical lactonization of diols on a chiral 1-azaspiro[5.5]undecane N-oxyl radical mediator-modified graphite felt electrode, demonstrating the compound's utility in synthesizing optically active lactones (Kashiwagi et al., 2003).

Scientific Research Applications

Computational and Spectral Studies

Research has shown that 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, identified as an impurity in Venlafaxine, can be structurally and spectrally investigated to understand its chemical reactivity, stability, and potential bioavailability. Computational methods, including Density Functional Theory (DFT), have been applied to predict its behavior, providing a foundational understanding that could lead to the development of novel drugs (Pillai & Bhaskar, 2022).

Chiral Separation and Synthetic Approaches

Spirocyclic compounds, including variants of 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, are explored for their potential in pharmaceutical applications, such as active pharmaceutical ingredients or catalysts. Studies have focused on synthesizing and separating chiral spiro compounds to determine their configurations, contributing to the development of pharmaceuticals and understanding of their structural properties (Liang et al., 2008).

Novel Synthetic Methods

Innovative synthetic methods for creating spiroaminals, including 1-oxa-3-azaspiro[5.5]undecane systems, have been developed. These methods enable the construction of compounds with significant biological activities, representing a crucial step in drug development and the synthesis of natural products (Sinibaldi & Canet, 2008).

Structural Analysis through X-Ray Diffraction

The structure of related spiro compounds has been elucidated using single crystal X-ray diffraction, providing valuable information on their spatial configuration. Such studies are fundamental in the design and development of new compounds with desired chemical and pharmacological properties (Kirillov et al., 2010).

Anti-Tumor Applications

A novel pyranoside mimetic compound, related to 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, has demonstrated the ability to bind several growth factors/cytokines, exhibiting strong anti-proliferation activity against tumor cells. This indicates its potential as an anti-tumor agent, highlighting the therapeutic applications of spiro compounds in cancer treatment (Basappa et al., 2010).

properties

IUPAC Name

5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-18-12-16(14-6-8-15(19-2)9-7-14)17(20-13-18)10-4-3-5-11-17/h6-9,16H,3-5,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMCFGHHGFIVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane

CAS RN

93413-70-8
Record name 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro(5.5)undecane, (5RS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-METHOXYPHENYL)-3-METHYL-1-OXA-3-AZASPIRO(5.5)UNDECANE, (5RS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0KZX6545W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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